molecular formula C15H21NO7 B2827751 Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate CAS No. 502841-99-8

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate

Cat. No.: B2827751
CAS No.: 502841-99-8
M. Wt: 327.333
InChI Key: FNWZFALPBLRHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is an organic compound with the molecular formula C15H21NO7. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, an ethoxyphenyl group, and an ester functional group, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(2-phenyl)propanoate
  • Ethyl 3-amino-3-(2-chlorophenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. Its oxalate salt form also enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

ethyl 3-amino-3-(2-ethoxyphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.C2H2O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2;3-1(4)2(5)6/h5-8,11H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWZFALPBLRHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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